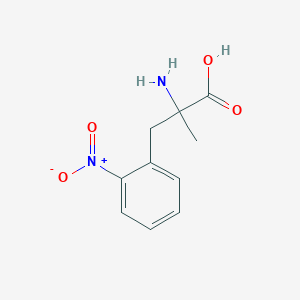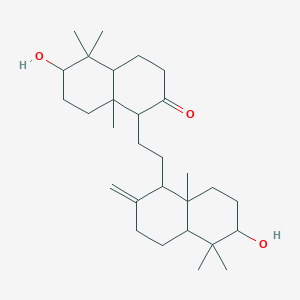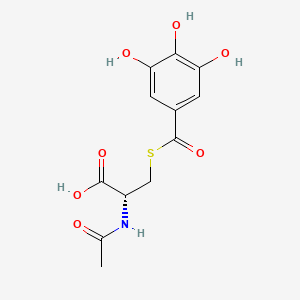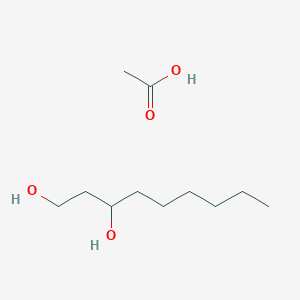
1,3-Nonanediol, 1-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Nonanediol, 1-acetate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is a derivative of nonanediol, where one of the hydroxyl groups is acetylated. This compound is known for its applications in various fields, including flavors and fragrances .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Nonanediol, 1-acetate can be synthesized through the esterification of 1,3-nonanediol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization helps in obtaining a high-purity product .
化学反应分析
Types of Reactions: 1,3-Nonanediol, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Nonanoic acid or nonanone.
Reduction: 1,3-Nonanediol.
Substitution: Various substituted nonanediol derivatives.
科学研究应用
1,3-Nonanediol, 1-acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the flavors and fragrances industry due to its pleasant aroma.
作用机制
The mechanism of action of 1,3-Nonanediol, 1-acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 1,3-nonanediol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .
相似化合物的比较
1,3-Nonanediol: The parent compound without the acetate group.
1,2-Nonanediol: A structural isomer with hydroxyl groups at different positions.
1,3-Decanediol: A homologous compound with a longer carbon chain.
Comparison: 1,3-Nonanediol, 1-acetate is unique due to the presence of the acetate group, which imparts distinct chemical and physical properties. Compared to 1,3-nonanediol, it has different reactivity and applications, particularly in the flavors and fragrances industry .
属性
分子式 |
C11H24O4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
acetic acid;nonane-1,3-diol |
InChI |
InChI=1S/C9H20O2.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI 键 |
BHYIBCIGNQEGQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCO)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


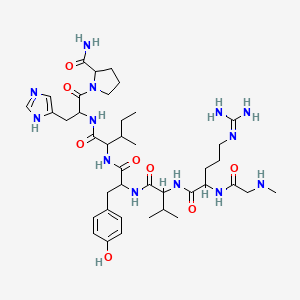

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
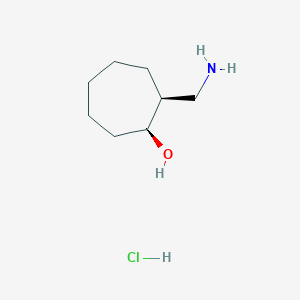
![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
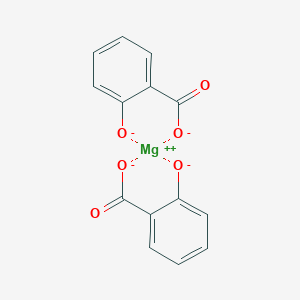
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
